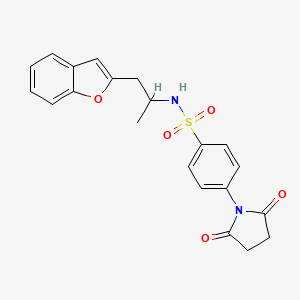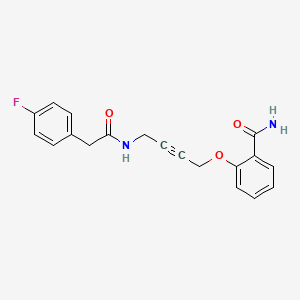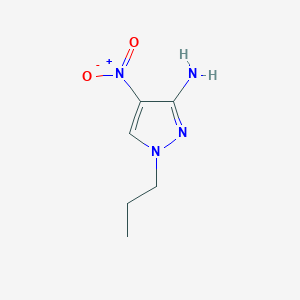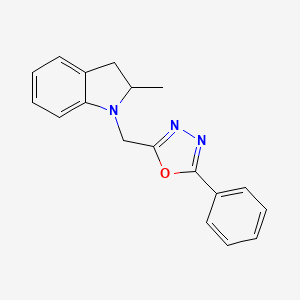
4-Bromo-2,6-naphthyridin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-naphthyridin-1-ol is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.045. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanisms of Dioxin Formation
Research by Evans and Dellinger (2003) explores the pyrolysis of brominated hydrocarbons, including compounds structurally related to 4-Bromo-2,6-naphthyridin-1-ol, highlighting their potential to form brominated dioxins upon thermal degradation. This study underscores the environmental implications of disposing materials containing brominated hydrocarbons in incinerators or accidental fires, contributing to the formation of hazardous combustion byproducts (Evans & Dellinger, 2003).
Synthesis of Bromo-substituted Derivatives
Ping (2012) discusses the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, crucial precursors for creating core-substituted naphthalene diimides (cNDIs) used in materials and supramolecular chemistry. The study offers an efficient method to obtain these derivatives, contributing to advancements in the synthesis of materials with specific electronic properties (Ping, 2012).
Advanced Material Development
Percec et al. (1994) describe the synthesis and characterization of AB2 monomers leading to the creation of soluble hyperbranched polymers. These materials have potential applications in creating advanced materials with tailored physical properties for use in various technological applications (Percec, Chu, & Kawasumi, 1994).
Water Oxidation Catalysts
A study by Zong and Thummel (2005) introduces a new family of Ru complexes for water oxidation, showcasing the application of bromo-substituted ligands in developing catalysts for water splitting, a crucial process in the production of hydrogen fuel. This research contributes to the field of renewable energy by providing a pathway to efficient and sustainable hydrogen production (Zong & Thummel, 2005).
Functionalization and Modification of Frameworks
Research by Garibay and Cohen (2010) on the functionalization of UiO-66 metal-organic frameworks with bromo and other substituents through reticular chemistry opens up possibilities for tailoring the properties of these frameworks for specific applications, such as catalysis, gas storage, and separation processes (Garibay & Cohen, 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Bromo-2,6-naphthyridin-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that rely on phosphorylation events. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It can alter cell signaling pathways, impacting gene expression and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. This disruption can lead to changes in gene expression profiles, affecting cell cycle progression and apoptosis. Moreover, the compound’s interaction with nucleic acids can influence transcription and translation processes, further modulating cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex. Additionally, this compound can intercalate into DNA, disrupting the double helix structure and hindering the binding of transcription factors. These interactions can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Studies have shown that this compound remains stable at room temperature but may degrade when exposed to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular functions, such as sustained inhibition of kinase activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and its accumulation in vital organs. Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can either retain the biological activity of the parent compound or be further processed for excretion. The interaction of this compound with metabolic enzymes can affect metabolic flux, altering the levels of key metabolites and influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Additionally, this compound can be found in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and function, directing it to specific cellular compartments .
Properties
IUPAC Name |
4-bromo-2H-2,6-naphthyridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECQDGSPZMWDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)
![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)



![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)
